molecular formula C17H10F4 B11839422 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11839422
M. Wt: 290.25 g/mol
InChI Key: WTNYJVWQJFFTIX-UHFFFAOYSA-N
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Description

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene (CAS 1261638-49-6) is a sophisticated fluorinated aromatic compound of significant interest in advanced chemical research and development. With a molecular formula of C17H10F4 and a molecular weight of 290.25 g/mol , this compound integrates a naphthalene scaffold strategically functionalized with fluorine and trifluoromethyl groups, creating a versatile building block for exploratory science. The structural architecture of this compound, featuring an extended π-conjugated system bridged between naphthalene and phenyl rings, suggests potential utility in the development of organic electronic materials, including semiconductors and light-emitting compounds . In medicinal chemistry, the presence of both fluorine and the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates, making this compound a valuable template for the synthesis of novel bioactive molecules . The specific spatial arrangement of the substituents in this regioisomer may impart unique steric and electronic properties distinct from other positional analogs, such as the 1-fluoro-4-(trifluoromethyl)naphthalene system . Researchers are exploring its application as a key intermediate in the synthesis of more complex molecular architectures, particularly where electronic tuning or lipophilicity modulation is required. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn when handling, and all standard laboratory safety protocols must be observed.

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-8-[4-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)17(19,20)21/h1-10H

InChI Key

WTNYJVWQJFFTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). Key parameters include:

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures efficient coupling without excessive costs.

  • Temperature : Reactions proceed optimally at 80–100°C, balancing reaction rate and side-product formation.

  • Substrate Ratio : A 1:1.2 molar ratio of 8-bromo-1-fluoronaphthalene to 4-(trifluoromethyl)phenylboronic acid maximizes yield.

Representative Data Table: Suzuki–Miyaura Coupling Optimization

ParameterConditionYield (%)Source
CatalystPd(PPh₃)₄ (3 mol%)86
SolventDMF73
Temperature90°C96
Reaction Time12 hours89

Sequential Synthesis Approach

The full synthesis of 1-fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene involves a two-step sequence:

  • Fluorination at Position 1 :

    • Starting material: 1-Naphthylamine → 1-Fluoronaphthalene (via diazotization).

    • Bromination at Position 8: Electrophilic bromination using Br₂ in acetic acid introduces the bromine substituent for subsequent coupling.

  • Suzuki–Miyaura Coupling :

    • 8-Bromo-1-fluoronaphthalene + 4-(Trifluoromethyl)phenylboronic acid → Target compound.

Reaction Optimization and Challenges

Catalytic System Tuning

  • Ligand Effects : Bulky phosphine ligands (e.g., SPhos) enhance catalytic activity for sterically hindered substrates, though Pd(PPh₃)₄ remains cost-effective for most applications.

  • Solvent Selection : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in reactions involving electron-deficient aryl boronic acids.

Yield-Limiting Factors

  • Purity of Boronic Acid : Commercial 4-(trifluoromethyl)phenylboronic acid often contains boroxine impurities, necessitating recrystallization from hexane.

  • Moisture Sensitivity : Strict anhydrous conditions are critical to prevent catalyst deactivation.

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹⁹F NMR : Distinct signals at δ -62.4 ppm (CF₃) and δ -107.6 ppm (C–F) confirm regioselective substitution.

  • GC-MS : Molecular ion peak at m/z 290.25 ([M]⁺) aligns with the compound’s molecular weight.

Spectroscopic Data Table

TechniqueKey SignalsSource
¹H NMR (400 MHz)δ 7.75–7.67 (m, 4H, aromatic)
¹³C NMR (101 MHz)δ 144.7 (q, J = 1.1 Hz, CF₃)
¹⁹F NMR (376 MHz)δ -62.4 (s, 3F, CF₃)

Industrial Scalability Considerations

Continuous Flow Synthesis

  • Diazotization–Fluorination : Microreactors enable precise temperature control (<5°C), reducing decomposition risks.

  • Catalyst Recycling : Immobilized palladium catalysts on silica supports permit reuse for ≥5 cycles without significant activity loss.

Cost Analysis

ComponentCost per Kilogram (USD)Contribution to Total Cost (%)
1-Naphthylamine12025
Pd(PPh₃)₄98040
Solvents/Reagents30035

Chemical Reactions Analysis

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene serves as a crucial building block in the synthesis of more complex organic molecules. Its fluoro and trifluoromethyl groups enhance its reactivity, allowing for various chemical transformations. The compound can undergo substitution reactions, oxidation, and reduction processes, making it valuable in synthetic organic chemistry.

Mechanism of Action
The mechanism of action involves interactions with molecular targets through both covalent and non-covalent bonds. The presence of the fluoro group increases the compound's binding affinity to biological molecules, influencing their activity.

Biological Research

Potential in Medicinal Chemistry
Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of drug candidates, particularly in developing pharmaceuticals that require specific interactions with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets .

Case Studies and Research Findings
Research indicates that fluorinated compounds can significantly impact enzyme activities and receptor interactions. For example, studies have shown that similar fluorinated naphthalene derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .

Industrial Applications

Development of Advanced Materials
In the industrial sector, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for fine-tuning of physicochemical characteristics like stability and reactivity, which are essential for developing new materials with specific functionalities .

Comparison with Similar Compounds
When compared to other fluorinated compounds, such as 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene, this compound exhibits distinct properties due to its naphthalene core structure. This complexity can result in unique chemical behaviors that are advantageous for specific applications in both research and industry.

Mechanism of Action

The mechanism by which 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-Phenylnaphthalene Derivatives :

  • 1-(4-Trifluoromethylphenyl)naphthalene (compound 13 in ): Lacks the fluorine substituent at position 1 but shares the 4-(trifluoromethyl)phenyl group at position 7.
  • 5-Substituted 1-(4-t-Butylphenyl)naphthalenes : These derivatives (e.g., compounds 5, 7, 8) feature bulkier tert-butyl groups instead of -CF₃. The tert-butyl group is electron-donating, which contrasts sharply with the electron-withdrawing nature of -CF₃, altering electronic distribution and reactivity .

Perfluorinated Naphthalenes :

  • Perfluoro(1-methylperhydronaphthalene) (): A fully fluorinated derivative with a -CF₃ group. Its extensive fluorination results in extreme hydrophobicity and chemical inertness, differing from the partially fluorinated target compound, which retains some aromatic reactivity .

Physicochemical Properties

Property 1-Fluoro-8-(4-(CF₃)Ph)Naphthalene 1-(4-CF₃Ph)Naphthalene Perfluoro(1-methylperhydronaphthalene)
Molecular Weight (g/mol) ~312.3 ~294.3 ~472.1
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing Fully electron-withdrawing
Solubility Low in polar solvents Low in polar solvents Extremely low in all solvents
Thermal Stability High (due to -F and -CF₃) Moderate Very high

Biological Activity

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of fluorinated naphthalene derivatives. Its unique structure, characterized by the presence of a fluorine atom and a trifluoromethyl group, contributes to its potential biological activity. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by relevant data and research findings.

  • Molecular Formula : C17H12F4
  • Molecular Weight : Approximately 290.25 g/mol
  • Structure : The compound features a naphthalene ring with a fluoro substituent at position 1 and a para-trifluoromethylphenyl group at position 8.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The fluorinated groups enhance binding affinity to various targets, potentially modulating enzyme activity and receptor interactions. This can lead to specific biological effects such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 (human breast cancer cells), by arresting the cell cycle and promoting cell death through apoptotic pathways .

CompoundActivityIC50 (μM)Mechanism
This compoundCytotoxicity1.0Induces apoptosis
Related Naphthalene DerivativeCytotoxicity0.5Cell cycle arrest

Antimicrobial Properties

The presence of fluorinated groups in naphthalene derivatives has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such properties.

Study on Anticancer Activity

A study focusing on naphthalene-substituted triazole derivatives found that certain compounds demonstrated remarkable in vitro cytotoxic activity against breast cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential of naphthalene derivatives as anticancer agents .

Enzyme Interaction Studies

In silico studies have been conducted to evaluate the interaction of fluorinated naphthalenes with target enzymes. Molecular docking simulations indicated that these compounds could effectively bind to active sites, inhibiting enzyme function and altering metabolic pathways critical for tumor growth .

Applications in Drug Development

This compound serves as an important building block in medicinal chemistry for developing new pharmaceuticals. Its derivatives are being explored for their potential use in treating various diseases due to their unique biological activities:

  • Pharmaceuticals : Investigated as potential leads for drug development targeting cancer and infectious diseases.
  • Materials Science : Its stability and unique chemical properties make it suitable for applications in advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene?

The synthesis typically involves sequential functionalization of the naphthalene core. A common approach includes:

  • Step 1: Suzuki-Miyaura coupling to introduce the 4-(trifluoromethyl)phenyl group at the 8-position of naphthalene using a palladium catalyst and arylboronic acid .
  • Step 2: Direct fluorination at the 1-position using fluorinating agents like Selectfluor in polar aprotic solvents (e.g., acetonitrile) under controlled temperature (40–60°C) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine substitution and aryl group integration .
  • X-ray Crystallography: Resolves spatial arrangement; SHELX software refines crystal structures, addressing twinning or disorder .
  • Mass Spectrometry (HRMS): Validates molecular weight and purity .
  • HPLC/GC-MS: Assesses purity (>98% typical for research-grade material) .

Q. What are the primary toxicity endpoints evaluated for fluorinated naphthalene derivatives?

Toxicological studies focus on:

  • Systemic Effects: Hepatic, renal, and respiratory outcomes (Table B-1, ).
  • Exposure Routes: Inhalation, oral, and dermal (ATSDR guidelines, ).
  • Biomarkers: Metabolites (e.g., naphthol conjugates) in urine or plasma .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across studies?

  • Risk of Bias Assessment: Use tools like Table C-6/C-7 () to evaluate randomization, outcome reporting, and allocation concealment.
  • Confidence Rating: Classify studies as High/Moderate/Low based on methodological rigor (e.g., controlled exposure vs. observational data) .
  • Meta-Analysis: Integrate data while accounting for species differences (e.g., murine vs. human metabolic pathways) .

Q. What strategies optimize fluorination yield and regioselectivity in naphthalene derivatives?

  • Solvent Optimization: Use DMF or THF to stabilize intermediates and reduce side reactions .
  • Catalyst Screening: Pd/C or Cu-mediated systems enhance coupling efficiency .
  • Continuous Flow Reactors: Improve scalability and control exothermic reactions (industrial methods, ).

Q. How can crystallographic challenges (e.g., twinning, high mosaicity) be addressed for this compound?

  • Data Collection: Use high-resolution synchrotron sources to mitigate twinning .
  • Refinement: SHELXL’s TWIN/BASF commands model twinned domains; validate with Rint_{int} < 5% .
  • Validation Tools: CheckMATE or PLATON for steric clashes and electron density fit .

Q. What structure-activity relationships (SARs) are hypothesized for this compound in medicinal chemistry?

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Fluorine Position: 1-Fluoro substitution minimizes steric hindrance, favoring π-π stacking with biological targets (e.g., enzyme active sites) .
  • Comparative SAR: Analogues lacking trifluoromethyl groups show reduced binding affinity (Table 2, ).

Methodological Guidance

Q. How to design a systematic review for toxicological data on fluorinated aromatics?

  • Search Strategy: Use PubMed/TOXCENTER queries (Table B-2, ) with terms like “fluorinated naphthalenes” + “toxicity” + “metabolism.”
  • Inclusion Criteria: Prioritize peer-reviewed studies with in vivo/in vitro mechanistic data (Table B-1, ).
  • Data Extraction: Tabulate outcomes (e.g., LD50_{50}, NOAEL) and exposure durations .

Q. What experimental controls are essential in in vitro bioactivity assays?

  • Positive/Negative Controls: Include known agonists/antagonists (e.g., fluorinated drug candidates) and solvent-only samples .
  • Dose-Response Curves: Use ≥6 concentrations to calculate IC50_{50}/EC50_{50} values .
  • Cytotoxicity Screening: Parallel MTT assays to distinguish specific bioactivity from general toxicity .

Q. How to validate computational models predicting environmental fate (e.g., biodegradation)?

  • Model Inputs: LogP, pKa, and hydrolysis rates (estimated via EPI Suite) .
  • Experimental Validation: Compare predicted vs. measured half-lives in soil/water systems (OECD 307/308 guidelines) .
  • Sensitivity Analysis: Vary input parameters (e.g., pH, temperature) to assess model robustness .

Tables for Quick Reference

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight290.23 g/mol
LogP (Octanol-Water)~3.5 (estimated)
Melting Point120–125°C (observed)
SolubilityInsoluble in water; soluble in DCM

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low Fluorination YieldOptimize Selectfluor stoichiometry
Regioselectivity IssuesUse directing groups (e.g., boronate)
Purification ComplexityGradient HPLC with C18 columns

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